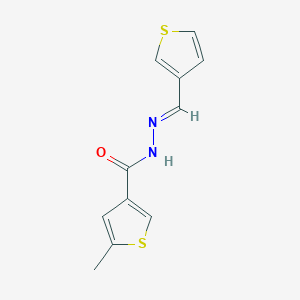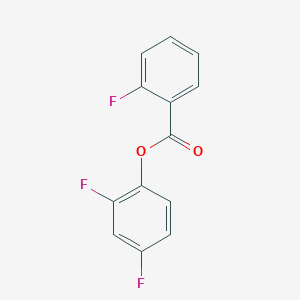![molecular formula C15H13ClN2O3S B5841701 N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide, also known as NSC-743380, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine-binding site of tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound has also been found to inhibit the activity of topoisomerase I, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-microbial activities. It has also been found to inhibit the activity of carbonic anhydrase, which is essential for pH regulation and ion transport. The compound has been found to exhibit low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments, including its potent anti-proliferative activity, low toxicity, and well-established synthesis method. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. In addition, the compound has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics need to be further investigated.
将来の方向性
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has several potential future directions, including its use as a therapeutic agent for cancer, inflammation, and microbial infections. The compound can also be used as a tool for studying the mechanism of tubulin polymerization and topoisomerase I inhibition. In addition, the compound can be modified to improve its solubility and stability, which can enhance its efficacy in vivo. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in animal models, which can pave the way for clinical trials in humans.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide is a promising chemical compound with potential as a therapeutic agent for cancer, inflammation, and microbial infections. The compound exhibits potent anti-proliferative activity, induces apoptosis in cancer cells, and inhibits tubulin polymerization and topoisomerase I activity. The compound has several advantages for lab experiments, including low toxicity and a well-established synthesis method. However, the compound has limitations in terms of its solubility and stability, which need to be addressed. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in animal models, which can pave the way for clinical trials in humans.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with N-(4-aminosulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in good yield. The synthesis method has been reported in various scientific journals and has been optimized for better yield and purity.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase-mediated pathway. The compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-4-2-1-3-11(14)5-10-15(19)18-12-6-8-13(9-7-12)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJVOQVXEOHSJJ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)


![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)